N-Vanillylidenebenzidine

Description

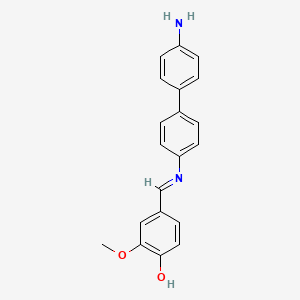

N-Vanillylidenebenzidine (CAS 73688-67-2) is a benzidine derivative characterized by a vanillylidene substituent attached to the benzidine backbone. Benzidine derivatives are aromatic amines with two benzene rings linked by a NH group. Such derivatives are often synthesized via Schiff base condensation, as seen in analogous compounds like N,N'-bis(2-hydroxy benzylidene) benzidine . Applications may include fluorescence-based sensors or optical materials, though specific studies on this compound’s uses are sparse in the provided evidence.

Properties

CAS No. |

73688-67-2 |

|---|---|

Molecular Formula |

C20H18N2O2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

4-[[4-(4-aminophenyl)phenyl]iminomethyl]-2-methoxyphenol |

InChI |

InChI=1S/C20H18N2O2/c1-24-20-12-14(2-11-19(20)23)13-22-18-9-5-16(6-10-18)15-3-7-17(21)8-4-15/h2-13,23H,21H2,1H3 |

InChI Key |

VMJWAYOXEYWYGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Vanillylidenebenzidine typically involves the condensation of vanillin with benzidine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Vanillylidenebenzidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can yield amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-Vanillylidenebenzidine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-Vanillylidenebenzidine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit the activity of certain oxidases, leading to a decrease in oxidative stress. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Benzidine Derivatives

The following table compares N-Vanillylidenebenzidine with structurally related benzidine compounds, focusing on substituents, properties, and applications:

Structural and Functional Differences

- Substituent Effects: Polarity: this compound’s hydroxyl and methoxy groups increase polarity compared to non-polar substituents (e.g., methyl in N,N'-Dimethylbenzidine). This enhances solubility in polar solvents like ethanol or DMF, similar to N,N'-bis(2-hydroxy benzylidene) benzidine . Fluorescence: Schiff base benzidine derivatives (e.g., hydroxy benzylidene analogs) exhibit solvent-dependent fluorescence, suggesting this compound may share this trait .

- Toxicity Profile: Benzidine and o-Dianisidine are carcinogenic, while chlorinated derivatives (e.g., 3,3’-Dichlorobenzidine) pose environmental risks .

Regulatory and Environmental Considerations

- Regulatory Status: o-Dianisidine and 3,3’-Dichlorobenzidine are restricted under REACH due to carcinogenicity . this compound’s regulatory status is unclear but may face scrutiny as a benzidine derivative.

Environmental Impact :

- Chlorinated derivatives persist in ecosystems, whereas polar groups in this compound may improve biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.